Thermal Stability Advantage: Distillation Without Oxazolidone Decomposition Versus Unstable Halocarbamates
Ethyl N-(2-chloroethyl)-N-phenylcarbamate (CAS 947-99-9) can be purified by vacuum distillation with an 80% yield without undergoing thermal decomposition to 3-phenyl-2-oxazolidone. This stands in direct contrast to the behavior previously reported for related halocarbamates, which undergo cyclodecomposition to oxazolidones under similar thermal conditions [1]. The compound was distilled at 115 °C at 0.7 mm Hg, and the residue left in the distillation flask contained 10–30% of 3-phenyl-2-oxazolidone derived from a competing decomposition pathway [1]. The source document explicitly notes that this non-decomposing distillation behavior was unexpected, as 'previous investigators had reported with such halocarbamates' that distillation led to oxazolidone formation [1].
| Evidence Dimension | Thermal stability — ability to undergo vacuum distillation without cyclodecomposition to oxazolidone |
|---|---|
| Target Compound Data | 80% distillation yield without decomposition; boiling point 115 °C at 0.7 mm Hg; 10–30% oxazolidone byproduct recovered from residue |
| Comparator Or Baseline | Other N-(haloalkyl) carbamates (unspecified individual comparators in the 1967 study) — reported to decompose to oxazolidones upon attempted distillation |
| Quantified Difference | The target compound can be distilled without predominant oxazolidone formation, whereas 'previous investigators had reported with such halocarbamates' that distillation led to decomposition. The difference is qualitative (distillable vs. non-distillable) but was measured quantitatively: 80% recovered yield of the target compound. |
| Conditions | Vacuum distillation at 0.3–1.5 mm Hg, boiling fraction collected at 115 °C at 0.7 mm Hg; compound synthesized from N-(2-chloroethyl)aniline and ethyl chloroformate in pyridine/benzene |
Why This Matters
For procurement decisions where thermal processing is required (e.g., purification, formulation, or synthetic use as a building block), the documented distillability without catastrophic decomposition provides a practical handling advantage over other halocarbamates that cannot be similarly purified.
- [1] Alexander, B. H., Choi, C.-J., Prince, A. S., & Aldridge, M. H. (1967). New Carbamates and Related Compounds. Journal of Chemical and Engineering Data, 12(1), 146–149. View Source
